Benzenepropanoic acid, 4-(oxiranylmethoxy)-, methyl ester
Overview
Description
Benzenepropanoic acid, 4-(oxiranylmethoxy)-, methyl ester, commonly referred to as oxiranylmethoxybenzenepropanoic acid methyl ester (OMBPA-ME) is a synthetic organic compound that is widely used in laboratory experiments due to its unique properties. OMBPA-ME is a colorless, non-flammable, and odorless liquid that is soluble in water and alcohols. This compound has a wide range of applications in the fields of scientific research and biochemistry.
Scientific Research Applications
Synthesis of Cardioselective β-Adrenergic Blockers
This compound is used as an intermediate in the synthesis of N-Ethyl Esmolol , which is an impurity of esmolol. Esmolol is known for being a cardioselective β-adrenergic blocker used in medicine .
Chiral Epoxides Synthesis
Chiral epoxides, such as ethyl and methyl (S)-3-(oxiran-2-yl)propanoates, are valuable precursors in many chemical syntheses. This compound has been used to synthesize these chiral epoxides from glutamic acid .
Collagen Crosslinking
In biomedical research, this compound has been utilized for the crosslinking of collagen, which is a crucial process in tissue engineering and regenerative medicine .
Enantiopure β-Blocker Synthesis
The compound has been involved in the green chemo-enzymatic synthesis of enantiopure β-blockers, which are important for their selective action on the heart without affecting other parts of the body .
properties
IUPAC Name |
methyl 3-[4-(oxiran-2-ylmethoxy)phenyl]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-15-13(14)7-4-10-2-5-11(6-3-10)16-8-12-9-17-12/h2-3,5-6,12H,4,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCUIFGTTIEBLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=C(C=C1)OCC2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00868602 | |
Record name | Methyl 3-{4-[(oxiran-2-yl)methoxy]phenyl}propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00868602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenepropanoic acid, 4-(oxiranylmethoxy)-, methyl ester | |
CAS RN |
81147-94-6 | |
Record name | Methyl 4-(2-oxiranylmethoxy)benzenepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81147-94-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenepropanoic acid, 4-(oxiranylmethoxy)-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081147946 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 4-(2-oxiranylmethoxy)benzenepropanoate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VW39QXX4G7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Q & A
Q1: What is the significance of Benzenepropanoic acid, 4-(oxiranylmethoxy)-, methyl ester in the synthesis of (S)-Esmolol?
A1: Benzenepropanoic acid, 4-(oxiranylmethoxy)-, methyl ester serves as a crucial chiral intermediate in the synthesis of (S)-Esmolol. The research abstract highlights a novel asymmetric synthesis method utilizing a "hydrolytic kinetic resolution" with a Jacobsen catalyst. [] This suggests that the catalyst selectively acts on a racemic mixture of the intermediate, preferentially hydrolyzing one enantiomer over the other. This process leads to the isolation of the desired (S)-enantiomer of the intermediate, which is then further reacted to obtain the final (S)-Esmolol product. This methodology is advantageous for its potential efficiency and ability to produce the desired enantiomer with high selectivity.
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